2-Chloro-4-(4-methylphenyl)benzoic acid
Overview
Description
2-Chloro-4-(4-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11ClO2 . It belongs to the class of benzoic acids and is characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of with in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: Another method involves the acylation of with in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 2-Chloro-4-(4-methylphenyl)benzoic acid often involves large-scale Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-4-(4-methylphenyl)benzoic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Substitution: Formation of derivatives such as .
Oxidation: Conversion of the methyl group to a carboxylic acid group, resulting in 2-chloro-4-(4-carboxyphenyl)benzoic acid .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to other bioactive compounds .
Industry:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but with the chlorine and methyl groups in different positions.
4-Chloro-4’-methylbenzanilide: Another compound with a similar backbone but different functional groups.
Uniqueness:
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJBKGMMCKVKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626172 | |
Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334018-57-4 | |
Record name | 3-Chloro-4′-methyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334018-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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